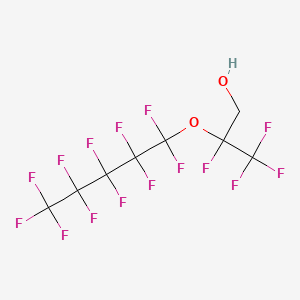

2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

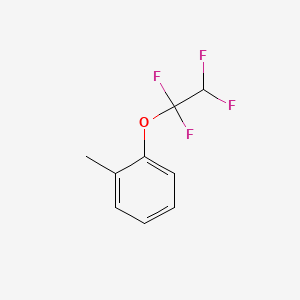

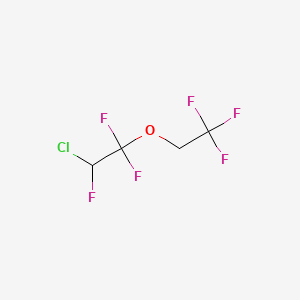

“2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propan-1-ol” is a chemical compound with the molecular formula C9O3F181. It is also known by the synonyms 2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl Fluoride and Hexafluoropropene oxide trimer1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis

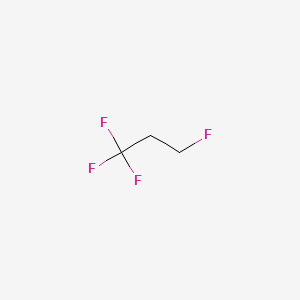

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)C(F)(F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(=O)F1. Please note that this is a text representation of the molecule’s structure and does not provide a visual depiction.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 498.071. Other physical and chemical properties such as melting point, boiling point, and density are not available in the data I retrieved.Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

- Research demonstrates advancements in synthetic methods where fluorinated alcohols, resembling the structure of the compound , are utilized for highly controlled synthesis processes. For instance, lipase-mediated kinetic resolution facilitated stereocontrolled access to fluorinated epoxides, which are valuable intermediates in organic synthesis (Shimizu, Sugiyama, & Fujisawa, 1996). This highlights the compound's potential role in enabling precise chemical transformations.

Environmental Remediation

- A study on the mineralization and defluoridation of fluorinated alcohols, similar in structure to the mentioned compound, employed UV oxidation in a novel reactor design. This process efficiently removed contaminants from water, indicating potential applications in treating industrial effluents or chemical waste (Shih, Tsai, & Huang, 2013).

Material Science

- Fluorinated alcohols have been explored for their role in the synthesis of new materials with low surface energy, useful in creating hydrophobic or oleophobic surfaces. A study developed highly fluorinated styrene-based materials, demonstrating the compound's relevance in advancing materials science (Borkar, Jankova, Siesler, & Hvilsted, 2004).

Polymer Chemistry

- The application in polymer chemistry is exemplified by the synthesis of new polymers through atom transfer radical polymerization (ATRP) of monomers derived from fluorinated alcohols. This opens avenues for creating polymers with unique properties, such as enhanced thermal stability or specific surface characteristics (Borkar et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the data I retrieved. It’s important to handle all chemical compounds with appropriate safety measures.

Zukünftige Richtungen

The future directions for the study and application of this compound are not clear from the information available. Further research could potentially uncover more about its properties and potential uses.

Eigenschaften

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F15O2/c9-2(1-24,6(16,17)18)25-8(22,23)5(14,15)3(10,11)4(12,13)7(19,20)21/h24H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYXNXAJMRFZSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F15O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382169 |

Source

|

| Record name | 2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propan-1-ol | |

CAS RN |

78693-85-3 |

Source

|

| Record name | 2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.